molecular formula C6H14MgO2 B1624843 Magnesium dipropanolate CAS No. 35754-82-6

Magnesium dipropanolate

Cat. No. B1624843
CAS RN: 35754-82-6
M. Wt: 142.48 g/mol
InChI Key: WNJYXPXGUGOGBO-UHFFFAOYSA-N
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Description

Magnesium dipropanolate is an organic compound that is used in scientific research for its unique biochemical and physiological effects. It is synthesized through a specific method and has been extensively studied for its mechanism of action and potential future applications.

Mechanism of Action

The mechanism of action of magnesium dipropanolate is not fully understood. However, it is believed to act as a magnesium ionophore, facilitating the transport of magnesium ions across cell membranes. This may have a variety of effects on cellular processes, including regulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
Magnesium dipropanolate has a variety of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce inflammation in animal models of multiple sclerosis. It has also been shown to increase the activity of certain enzymes and to regulate the release of neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using magnesium dipropanolate in lab experiments is its ability to facilitate the transport of magnesium ions across cell membranes. This may allow for more precise regulation of cellular processes and may help to elucidate the role of magnesium in biological systems. However, one limitation of using magnesium dipropanolate is that it may have off-target effects on other cellular processes, making it difficult to isolate its specific effects.

Future Directions

There are many potential future directions for research on magnesium dipropanolate. One area of interest is its potential use as a therapeutic agent for magnesium deficiency. Another area of interest is its potential use as a tool for studying the role of magnesium in biological processes. Additionally, further research may be needed to fully understand the mechanism of action of magnesium dipropanolate and to identify any potential side effects or limitations of its use in scientific research.

Scientific Research Applications

Magnesium dipropanolate has been used in scientific research for a variety of applications. It has been studied for its potential use as a treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been used as a tool for studying the role of magnesium in biological processes and as a potential therapeutic agent for magnesium deficiency.

properties

IUPAC Name

magnesium;propan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7O.Mg/c2*1-2-3-4;/h2*2-3H2,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJYXPXGUGOGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[O-].CCC[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14MgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189290
Record name Magnesium dipropanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium dipropanolate

CAS RN

35754-82-6
Record name Magnesium dipropanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035754826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium dipropanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium dipropanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

112 g of magnesium turnings and 3 000 g of propan-1-ol are initially introduced into a 10 l steel autoclave. Reaction is performed for a total of 5 hours at 188° C. and a pressure of 38 bar. Then n-propanol is removed by distillation at a temperature of 80° C. and a pressure of about 50 mbar. The alkoxide is then dried at 80° C. and a pressure of <1 mbar. The product still contains a proportion of metallic magnesium amounting to 0.04 wt. %.
Quantity
112 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Magnesium (3 g, 0.123 mole, 2 molar equiv.) was added to technical 1-propanol (100 ml) and the mixture was heated to reflux under nitrogen atmosphere. Then, sublimed iodine (0.2 g) as catalyst was added and the reflux was continued for 4 hours to obtain magnesium propoxide. Indazole-3-carboxylic acid (10 g, 0.0617 mole) was then added and the reflux was continued for 2 hours. Dimethyl sulfate (13.3 g, 10 ml, 0.105 mole, 1.7 molar equiv.) was added dropwise under reflux for 2 hours and the reflux was continued for a further 3 hours (the composition of the reaction mixture by HPLC was: 97.09% 1-MICA, 0.37% 2-MICA, and 2.54% ICA). The mixture was kept at room temperature overnight (the composition of the reaction mixture by HPLC was: 97.61% 1-MICA, 0.19% 2-MICA, and 2.21% ICA). Water (100 ml) and 46% aqueous sodium hydroxide solution were added to the reaction mixture to produce-pH of about 14. Then, conc. hydrochloric acid was added to the suspension to produce pH of about 4 and obtain a solution. The 1-propanol was removed under reduced pressure from the solution. The residuary mixture was stirred for 6 hours with a control of pH of about 4. The solid product was collected by filtration, washed with water (3×30 ml), and dried in oven at 50° C. overnight to give crude 1-MICA (10.2 g, 93.9% yield, purity by HPLC: 98.73%). The crude compound (10.2 g) was treated by slurry at heating under reflux in methanol-water (3:7) mixture (31 ml) for 4 hours. The precipitate was collected by filtration after cooling the mixture to room temperature, washed with methanol-water (3:7) mixture (3×10 ml), and dried in oven at 50° C. overnight to prepare pure 1-MICA (9.1 g, 83.8% yield, purity by HPLC: 99.71%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Yield
93.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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